5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
Description
5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused pyrrole-pyrazine core with a carboxylic acid substituent at position 4. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in targeting kinase domains, particularly fibroblast growth factor receptor (FGFR) and Janus kinase 3 (JAK3) . The carboxylic acid group at position 6 enhances hydrogen bonding with key residues in the ATP-binding pocket of kinases, contributing to its high inhibitory activity . Its synthesis often involves Suzuki-Miyaura couplings or thermal cyclization of pyrazinylhydrazones, enabling diverse functionalization .
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-4-6(10-5)9-2-1-8-4/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMBRUAJJVJCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen cyanide for the formation of tricyanopyrrolo[2,3-b]pyrazine and reducing agents for the reduction of nitro groups to amino groups . Major products formed from these reactions include tricyanopyrrolo[2,3-b]pyrazine and 5-aminopyrrolo[2,3-b]pyrazine .
Scientific Research Applications
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules. In biology and medicine, it is studied for its kinase inhibitory properties, making it a potential candidate for the development of anticancer drugs . Additionally, it has applications in the pharmaceutical industry for the development of antimicrobial, antiviral, and anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is the Janus kinase 3 (JAK3), where it acts as an ATP-competitive inhibitor. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth and immune response . The compound’s kinase inhibitory activity is attributed to its ability to form hydrogen bonds with the kinase’s active site, thereby blocking its activity .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-b]pyridine
- Structural Difference : Replaces the pyrrole ring with a pyrazole, altering hydrogen-bonding capacity.
- Functional Impact : In FGFR1 inhibition assays, compounds with the 1H-pyrazolo[4,3-b]pyridine scaffold (e.g., compound 8) showed ~50% inhibition at 10 µM, significantly lower than 5H-pyrrolo[2,3-b]pyrazine derivatives (e.g., compound 9: >90% inhibition at 1 µM) .
- Key Interaction : The pyrazole forms a single hydrogen bond with Ala564 in FGFR1, whereas the pyrrolo-pyrazine scaffold enables additional π-π stacking with Phe489 .
1H-Pyrrolo[3,2-b]pyridine
Furo[2,3-b]pyrazine
- Structural Difference : Replaces the pyrrole nitrogen with an oxygen atom.
- Functional Impact: Limited data exist, but the electronegative oxygen may reduce kinase affinity due to weaker π-π interactions .
Substituent Position and Selectivity
Carboxylic Acid at Position 6 vs. 7
- 5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic Acid : The C6-carboxylic acid aligns with the hinge region of FGFR1, forming critical hydrogen bonds with Ala564 and Glu531. This positioning yielded IC₅₀ values < 10 nM in FGFR1 enzymatic assays .
- 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic Acid : In SYK kinase inhibitors, the C7-carboxylic acid derivative exhibited selective binding via interactions with Tyr525 and Lys402, highlighting positional versatility .
Halogen Substituents
- Chloro at C3 (3-Chloro-5H-pyrrolo[2,3-b]pyrazine) : Enhances electrophilicity, improving covalent binding in kinase inhibitors. However, it may reduce solubility .
- Bromo at C2 (2-Bromo-5H-pyrrolo[2,3-b]pyrazine) : Serves as a handle for further functionalization via cross-coupling reactions .
Kinase Selectivity Profiles
FGFR1 vs. JAK3 Selectivity
- FGFR1 : The this compound scaffold achieves >90% inhibition at 1 µM, attributed to its dual hydrogen bonding and hydrophobic interactions .
- JAK3 : Derivatives with 2-phenyl ether substituents (e.g., compound 12b) showed JAK3 IC₅₀ = 2 nM but retained cross-reactivity with JAK1/JAK2. Selectivity was improved by optimizing the phenyl ether vector .
Off-Target Effects
- Bruton’s Tyrosine Kinase (BTK) : The scaffold exhibits moderate BTK inhibition (IC₅₀ ~ 100 nM), necessitating structural tweaks for specificity .
Comparative Activity Data
Table 1: FGFR1 Inhibition by Bicyclic Scaffolds
| Compound | Scaffold | % Inhibition (1 µM) | IC₅₀ (nM) |
|---|---|---|---|
| 8 | 1H-Pyrazolo[4,3-b]pyridine | 50% | 850 |
| 9 | 5H-Pyrrolo[2,3-b]pyrazine | >90% | 8.2 |
| 10 | Monocyclic (pyrrole-opened) | 40% | 1200 |
Table 2: JAK Family Selectivity of 5H-Pyrrolo[2,3-b]pyrazine Derivatives
| Compound | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | Selectivity (JAK3/JAK1) |
|---|---|---|---|
| 1a | 15 | 450 | 30x |
| 12b | 2 | 1200 | 600x |
Adapted from
Biological Activity
5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial : Demonstrated efficacy against various bacterial and fungal strains.
- Anti-inflammatory : Potential to reduce inflammation through modulation of immune pathways.
- Antiviral : Activity against certain viruses has been reported.
- Antitumor : Inhibition of cancer cell proliferation via kinase inhibition.
The primary mechanism of action for this compound involves its role as a kinase inhibitor . Specifically, it acts as an ATP-competitive inhibitor for Janus kinase 3 (JAK3), disrupting the JAK-STAT signaling pathway critical for cell growth and immune responses. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, compounds derived from the pyrrolopyrazine family have been shown to selectively inhibit fibroblast growth factor receptors (FGFRs), which are often aberrant in various cancers. One notable derivative exhibited an IC50 value of 56 nM against FGFR1, indicating strong inhibitory activity .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with microbial targets, leading to bactericidal effects.
Case Studies
-
Cancer Cell Line Studies :
- A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
-
Inflammation Models :
- In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| This compound | Kinase inhibition (JAK3) | 56 |
| RP-107 (related derivative) | CFTR activation | <100 |
| 5H-Pyrrolo[1,2-a]pyrazine | Antibacterial/Antifungal | Varies |
Q & A
Q. What are the standard synthetic routes for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid and its derivatives?
The synthesis typically involves cyclocondensation reactions or domino approaches using precursors like vinyl azides. For example, a domino reaction starting from vinyl azides and propargyl alcohols yields pyrrolo[1,2-α]pyrazine derivatives, which can be functionalized at the 6-position to introduce carboxylic acid groups . Characterization relies on LC-MS (liquid chromatography-mass spectrometry) and HRMS (high-resolution mass spectrometry) for structural confirmation, while regioselectivity is validated via NMR spectroscopy .
Q. How is this compound utilized as a kinase inhibitor scaffold?
This scaffold is a privileged structure in kinase inhibition due to its ability to occupy the ATP-binding pocket. Common targets include CDK, JAK3, and FGFR kinases. For example, 7-n-butyl-6-(4'-hydroxyphenyl)-substituted derivatives act as selective CDK inhibitors (IC₅₀ = 0.2–1.2 µM) , while phenyl ether derivatives at the 2-position show potent JAK3 inhibition (IC₅₀ = 3–15 nM) . Standard kinase assays use recombinant enzymes with ATP competition monitored via fluorescence polarization or radiometric methods .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing 5H-pyrrolo[2,3-b]pyrazine derivatives?
Regioselective functionalization often requires metal-free or transition-metal-catalyzed conditions. For instance, Na₂S·5H₂O-mediated cyclization of 3-chloro-5-methyl-2-(phenylethynyl)-5H-pyrrolo[2,3-b]pyrazine in DMF achieves selective thiophene ring formation at the 4-position . Computational modeling (DFT) is also employed to predict reactive sites and optimize reaction conditions .
Q. How can selectivity for specific kinases (e.g., FGFR vs. JAK3) be optimized in this scaffold?
Selectivity is tuned by modifying substituents at the 2-, 5-, and 7-positions. For FGFR inhibitors, introducing electron-withdrawing groups (e.g., -CF₃) at the 2-phenyl ether moiety enhances binding to the FGFR hinge region, reducing off-target effects on JAK3 . Conversely, bulky substituents at the 7-position (e.g., n-butyl) improve CDK selectivity by sterically blocking non-target kinases . Co-crystallography with kinase domains (e.g., FGFR1 PDB: 3RHX) guides rational design .
Q. How should contradictory activity data (e.g., IC₅₀ variability) be analyzed across studies?
Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms) or substituent stereochemistry. For example, JAK3 IC₅₀ values for 2-phenyl ether derivatives vary by 10-fold depending on the presence of a 4′-hydroxy group, which alters hydrogen bonding with Glu903 . Normalizing data using Z′-factor assays and validating with orthogonal methods (e.g., cellular phosphorylation assays) can resolve inconsistencies .
Q. What computational methods support structure-based drug design with this scaffold?
Molecular docking (e.g., Glide, AutoDock) and MD (molecular dynamics) simulations predict binding modes and stability. For FGFR inhibitors, docking into the DFG-out conformation identifies critical interactions with Lys514 and Asp652 . Free-energy perturbation (FEP) calculations further optimize substituent effects on binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
